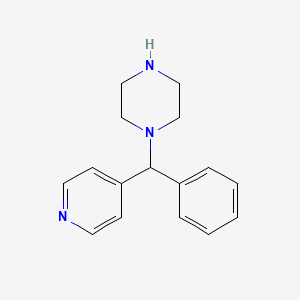

1-(Phenyl(pyridin-4-yl)methyl)piperazine

説明

1-(Phenyl(pyridin-4-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a phenyl group, a pyridin-4-yl group, and a piperazine ring, making it a versatile building block in medicinal chemistry.

準備方法

The synthesis of 1-(Phenyl(pyridin-4-yl)methyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach includes the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

化学反応の分析

1-(Phenyl(pyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted piperazine derivatives .

科学的研究の応用

1-(Phenyl(pyridin-4-yl)methyl)piperazine has numerous applications in scientific research:

作用機序

The mechanism of action of 1-(Phenyl(pyridin-4-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and leading to therapeutic effects in neurological disorders .

類似化合物との比較

1-(Phenyl(pyridin-4-yl)methyl)piperazine can be compared with other piperazine derivatives such as:

1-(4-Pyridyl)piperazine: This compound is used as a building block for medicinally important molecules.

1-Methyl-4-(piperidin-4-yl)piperazine: Known for its use in synthetic applications and as a catalyst in condensation reactions.

4-Piperazinopyridine: Employed in the synthesis of antibacterial agents and other bioactive compounds.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic versatility compared to other piperazine derivatives .

生物活性

1-(Phenyl(pyridin-4-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a phenyl group and a pyridine moiety. The molecular formula is , with a molecular weight of approximately 218.31 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, studies suggest that it may inhibit certain kinases involved in cancer progression, thus positioning it as a potential therapeutic agent in oncology.

Biological Activity Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Antidepressant Effects : A study explored the compound's interaction with serotonin receptors, demonstrating its potential as an antidepressant by increasing serotonin availability in synaptic clefts. This effect was measured using behavioral assays in rodent models .

- Antitumor Activity : Research published in Molecular Pharmacology indicated that this compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation pathways. The study provided IC50 values indicating significant potency against breast cancer cells .

- Neuroprotective Properties : In a neuropharmacological study, the compound was shown to enhance cognitive function and memory retention in animal models through modulation of cholinergic signaling, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

特性

IUPAC Name |

1-[phenyl(pyridin-4-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYEGULHTYSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407677 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104523-21-9 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。